Computed Lipophilicity (XLogP3-AA) of Furo[3,2-f]benzothiazole Compared with [2,3-e] and [3,2-e] Regioisomers
The XLogP3-AA value for furo[3,2-f]benzothiazole is 3.04, which is 0.24 log units higher than that of the furo[2,3-e] and furo[3,2-e] regioisomers (both 2.8) [1][2]. This difference arises from the specific ring-fusion geometry, which alters the balance between the polar heteroatoms and the hydrophobic benzene ring surface. In medicinal chemistry, a ΔlogP of ~0.2–0.3 can be sufficient to shift a compound across a critical lipophilicity threshold for oral absorption or to reduce phospholipidosis risk .
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.04 (Furo[3,2-f]benzothiazole, CAS 297182-28-6) |
| Comparator Or Baseline | 2.8 (Furo[2,3-e]benzothiazole, CAS 172590-92-0); 2.8 (Furo[3,2-e]benzothiazole, CAS 57174-46-6) |
| Quantified Difference | ΔXLogP = +0.24 vs. both comparators |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021/2024 releases). Values obtained from PubChem compound summaries and ChemSrc database. |
Why This Matters
Higher lipophilicity suggests this isomer may exhibit modestly improved membrane permeability but also potentially higher metabolic clearance, making it a distinct starting point for lead optimization programs where fine-tuning logD is critical.
- [1] PubChem. Furo[2,3-e][1,3]benzothiazole (CID 45077227) – Computed Properties. XLogP3-AA = 2.8. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/45077227 (accessed 2026-05-13). View Source
- [2] PubChem. Furo[3,2-e]benzothiazole (CID 45077508) – Computed Properties. XLogP3-AA = 2.8. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Furo_3_2-e_benzothiazole-_9CI (accessed 2026-05-13). View Source
